molecular formula C24H24N2O6 B2707355 1-(4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide CAS No. 952000-53-2

1-(4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide

Cat. No.: B2707355
CAS No.: 952000-53-2
M. Wt: 436.464
InChI Key: HPHNYEIDAWIYMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide is a synthetic organic compound characterized by a chromen-4-one backbone. The chromen-4-one scaffold is well-regarded in medicinal chemistry due to its biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties. This particular compound is a hybrid structure containing chromen-4-one and piperidine carboxamide, possibly enhancing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1-(4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide involves multiple synthetic steps:

  • Formation of the chromen-4-one core: : Starting from a suitable precursor like a substituted phenol and coupling with an appropriate aldehyde under acid catalysis to form the chromen-4-one scaffold.

  • Methoxylation and Methylation: : Functionalization of the chromen-4-one with methoxy and methyl groups using reagents like methanol and methyl iodide, often under basic conditions.

  • Linking to Benzoyl Piperidine: : The chromen-4-one derivative is then coupled with 4-benzoyl piperidine using a reagent like carbodiimide to form the final compound.

Industrial Production Methods: In an industrial setting, the synthesis might be streamlined by optimizing reaction conditions such as solvent choice, temperature, and the use of catalysts to increase yield and purity. Continuous flow chemistry might be employed to handle multi-step synthesis more efficiently and safely.

Chemical Reactions Analysis

Types of Reactions: 1-(4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : Transformation of the methoxy group to hydroxyl or carboxylic acid under strong oxidizing conditions.

  • Reduction: : Reduction of the ketone group to secondary alcohol using hydrides such as sodium borohydride.

  • Substitution: : The amide or methoxy groups may undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: : Using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Utilizing nucleophiles such as amines or thiols, often in polar aprotic solvents like DMSO or DMF.

Major Products:

  • From Oxidation: : Products might include carboxylic acids or quinones.

  • From Reduction: : Products could be secondary alcohols or fully reduced chroman derivatives.

  • From Substitution: : Could form new derivatives with varied functional groups replacing the methoxy or amide moieties.

Scientific Research Applications

Chemistry: : 1-(4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide serves as a key intermediate in the synthesis of novel pharmacophores, studying its reactivity for creating new drug candidates.

Biology: : This compound might be explored for its effects on cellular pathways, particularly in cancer cell lines where chromen-4-one derivatives show cytotoxicity.

Medicine: : Given its structural features, it could act as an anti-cancer, anti-inflammatory, or neuroprotective agent, pending thorough pharmacological and toxicological studies.

Industry: : Beyond medicinal chemistry, its applications might extend to materials science for the development of specialty polymers or organic semiconductors.

Mechanism of Action

Molecular Targets and Pathways: 1-(4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoyl)piperidine-4-carboxamide is likely to exert its biological effects by:

  • Inhibiting Enzymes: : Such as kinases involved in cell signaling pathways, particularly those governing cell growth and apoptosis.

  • Binding to Receptors: : Possibly interacting with hormone or neurotransmitter receptors, modulating their activity.

  • Antioxidant Pathways: : Scavenging free radicals and reducing oxidative stress, thus protecting cellular components from damage.

Comparison with Similar Compounds

  • 7-methoxy-4-oxo-4H-chromene-3-carboxamide

  • 1-(4-methoxybenzoyl)piperidine-4-carboxamide

  • 2-methyl-4H-chromen-3-yl-methyl-piperidine-carboxamide

This compound's uniqueness lies in the combined attributes of both the chromen-4-one and piperidine carboxamide structures, making it a promising candidate for various scientific research avenues.

Properties

IUPAC Name

1-[4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxybenzoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6/c1-14-22(21(27)19-8-7-18(30-2)13-20(19)31-14)32-17-5-3-16(4-6-17)24(29)26-11-9-15(10-12-26)23(25)28/h3-8,13,15H,9-12H2,1-2H3,(H2,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHNYEIDAWIYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.